7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1376248-54-2
VCID: VC2711782
InChI: InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
SMILES: C1CNCC2C1C2(F)F.Cl
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.6 g/mol

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

CAS No.: 1376248-54-2

Cat. No.: VC2711782

Molecular Formula: C6H10ClF2N

Molecular Weight: 169.6 g/mol

* For research use only. Not for human or veterinary use.

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride - 1376248-54-2

Specification

CAS No. 1376248-54-2
Molecular Formula C6H10ClF2N
Molecular Weight 169.6 g/mol
IUPAC Name 7,7-difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
Standard InChI InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
Standard InChI Key CUYZXBBHHFLWRX-UHFFFAOYSA-N
SMILES C1CNCC2C1C2(F)F.Cl
Canonical SMILES C1CNCC2C1C2(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a fluorinated cyclic amine salt characterized by its unique bicyclic structure. The compound features a six-membered ring with a nitrogen atom at the 3-position and a cyclopropane moiety with geminal difluoro substitution at the 7-position . The hydrochloride salt formation occurs at the nitrogen position, which enhances stability and solubility characteristics compared to the free base.

Basic Identification Parameters

The compound is identified by the following parameters:

ParameterValue
IUPAC Name7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
CAS Registry Number1376248-54-2
Molecular FormulaC₆H₉F₂N·HCl
Molecular Weight169.6 g/mol
InChI1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
InChIKeyCUYZXBBHHFLWRX-UHFFFAOYSA-N

This bicyclic structure containing both nitrogen and fluorine atoms represents an important scaffold in medicinal chemistry, where fluorination often enhances metabolic stability and bioavailability .

Physical and Chemical Properties

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride manifests as a white crystalline powder with specific physicochemical properties that dictate its handling, storage, and application parameters.

Physical Characteristics

The compound exists as a white powder with high purity levels in commercial preparations . Its solid-state characteristics are essential considerations for formulation and processing in research applications.

PropertyDescription
Physical FormWhite powder
Purity97% (typical commercial grade)
AppearanceCrystalline solid
Storage Conditions0-8°C (refrigerated)

Chemical Reactivity

The reactivity profile of this compound is primarily governed by two key structural features:

  • The tertiary amine functionality, which can participate in nucleophilic reactions, alkylation, and coordination with metals

  • The geminal difluoro group at the cyclopropane junction, which introduces unique electronic effects and potential for further transformations

The presence of the hydrochloride salt form typically modulates reactivity by protecting the amine functional group, which is particularly important during storage to prevent unwanted side reactions .

Classification ElementDesignation
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These classifications indicate moderate hazard potential, primarily related to irritation of mucous membranes and respiratory system .

QuantityApproximate Price (USD)
100 mg$240.90
250 mg$344.90
500 mg$560.90
1 g$820.90

These prices reflect the specialized synthesis requirements and limited production volumes .

Manufacturing Considerations

The production of this compound typically requires 8-12 weeks lead time, indicating complex synthesis procedures and potential raw material sourcing challenges . This extended production timeline is an important consideration for research planning when this compound is needed for experimental protocols.

Related Compounds and Structural Analogs

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold serves as a foundation for several structurally related compounds with diverse substitution patterns and potential applications.

Structural Derivatives

Several structural derivatives of the parent compound have been reported in chemical databases and literature:

CompoundCAS NumberMolecular FormulaMolecular Weight
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride2098118-13-7C₈H₁₂ClF₂NO₂227.63 g/mol
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride1895748-50-1C₇H₁₂ClF₂N183.63 g/mol
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochlorideN/AC₁₂H₁₃F₂N·HClN/A
tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylateN/AC₁₁H₁₇F₂NO₂N/A

These structural variations primarily involve substitutions at the 1-position or functionalization of the nitrogen atom at the 3-position .

Analytical Characterization

For research and quality control purposes, various analytical methods can be employed to characterize 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride.

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